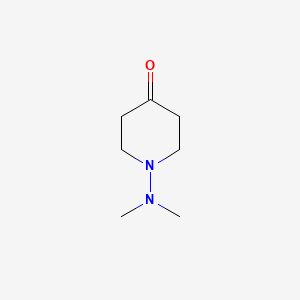

1-(Dimethylamino)-4-piperidinone

Description

Significance of Piperidinone Derivatives in Contemporary Chemical and Medicinal Sciences

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of natural products, alkaloids, and pharmaceuticals. nih.govresearchgate.netnih.gov More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its importance in drug design. enamine.net Piperidinone derivatives, which incorporate a ketone function within the piperidine ring, are particularly valuable as synthetic intermediates. researchgate.netwikipedia.org The carbonyl group offers a reactive site for further chemical modifications, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. researchgate.net

This versatility has led to the widespread use of piperidinones in the synthesis of compounds with a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated the presence of piperidinone-derived structures in anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov For instance, the 4-piperidone (B1582916) core is a key component in the synthesis of potent analgesics like fentanyl and its analogs. wikipedia.orgresearchgate.net Furthermore, derivatives of 4-piperidone are being investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's, by acting as acetylcholinesterase inhibitors. nih.govacs.org The ability to readily functionalize the piperidinone scaffold makes it an attractive template for developing libraries of compounds for drug discovery and for studying structure-activity relationships. nih.govnih.gov

Overview of Academic Research Trajectories for 1-(Dimethylamino)-4-piperidinone

Academic and industrial research into this compound has primarily focused on its utility as a chemical intermediate and building block. The presence of the dimethylamino group at the 1-position and the ketone at the 4-position provides two distinct points for chemical manipulation.

A significant area of investigation involves the synthesis of more complex molecules. For example, research has been conducted on the use of this compound in the preparation of novel compounds with potential therapeutic applications. One study detailed the discovery of a potent and orally active N-type calcium channel blocker for analgesia, which utilized a derivative of 1-(dimethylamino)-benzyl)-piperidin-4-yl. nih.gov This highlights the compound's role in the development of new pain management therapies.

Furthermore, the chemical reactivity of this compound itself has been a subject of study. Investigations into its reactions, such as condensations and cycloadditions, aim to expand its synthetic utility. sciencemadness.orgwikipedia.org The synthesis of various substituted piperidines often proceeds through intermediates derived from 4-piperidones, and the specific properties of the N-dimethylamino group can influence reaction pathways and product selectivity. youtube.com

While direct biological activity studies on this compound are not as prevalent as those on its more complex derivatives, its role as a precursor is well-established in the scientific literature. The compound is commercially available from various chemical suppliers, indicating its accessibility for research purposes. sigmaaldrich.comchemsrc.com The primary research trajectory, therefore, remains centered on leveraging its chemical structure for the efficient synthesis of novel and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHCVUNDUBQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Dimethylamino 4 Piperidinone and Analogues

Strategic Approaches to Piperidinone Core Synthesis

The formation of the piperidinone scaffold is the cornerstone of synthesizing these target molecules. Several classical and modern cyclization strategies are employed to build this heterocyclic core efficiently.

The aza-Michael addition, a variation of the classic Michael addition, is a powerful tool for forming the piperidine (B6355638) ring by creating carbon-nitrogen bonds. ntu.edu.sg This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene. A particularly effective strategy for synthesizing 4-piperidones is the double aza-Michael addition of a primary amine to a divinyl ketone. nih.gov This atom-efficient process constructs the piperidinone ring in a single, high-yielding step. nih.gov

The reaction can be performed using various primary amines and substituted divinyl ketones to produce a library of 2-substituted 4-piperidones. nih.gov For instance, the reaction of benzylamine (B48309) with various mono-substituted divinyl ketones in a mixture of acetonitrile (B52724) and water at elevated temperatures yields the corresponding N-benzyl-4-piperidones. nih.gov This approach highlights the versatility of the Michael addition in generating structurally diverse piperidinone cores. ntu.edu.sgnih.gov Furthermore, cascade reactions involving a Michael addition followed by a nitro-Mannich reaction and lactamization have been developed for the diversity-oriented synthesis of polysubstituted 2-piperidinones. acs.org

Table 1: Synthesis of 2-Substituted 4-Piperidones via Double aza-Michael Addition Reaction of various divinyl ketones with benzylamine to yield corresponding N-benzyl-4-piperidones.

| Entry | R-Group of Divinyl Ketone | Product Yield (%) |

| 1 | Phenyl | 78 |

| 2 | 4-Methoxyphenyl | 85 |

| 3 | 4-Chlorophenyl | 75 |

| 4 | 2-Thienyl | 68 |

| 5 | Methyl | 55 |

Data sourced from research on atom-efficient methods for accessing chiral 4-piperidone (B1582916) building blocks. nih.gov

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgyoutube.com This method is a cornerstone for synthesizing cyclic ketones, including the piperidinone scaffold. libretexts.orgdtic.mil The synthesis of 4-piperidones often begins with the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by the Dieckmann cyclization of the resulting diester. dtic.milyoutube.com The subsequent hydrolysis and decarboxylation of the β-keto ester product yield the desired 4-piperidone. youtube.comdtic.mil

The reaction is most effective for forming five- and six-membered rings. libretexts.org The mechanism involves the deprotonation of an α-carbon to one ester group to form an enolate, which then attacks the carbonyl carbon of the second ester group in an intramolecular fashion, leading to the cyclized product after elimination of an alkoxide. youtube.com

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, making it ideal for the synthesis of N-substituted piperidinones. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comharvard.edu

This strategy avoids the overalkylation often encountered with direct alkylation of amines. masterorganicchemistry.com For the synthesis of compounds like 1-(Dimethylamino)-4-piperidinone, a precursor piperidin-4-one can be reacted with dimethylamine (B145610) under reductive conditions. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting materials. masterorganicchemistry.comharvard.edu This method can also be employed in intramolecular variations to form the piperidine ring itself. youtube.com

Beyond the specifically named reactions, a variety of other intramolecular ring-closing strategies are employed to construct the piperidinone ring. These methods often rely on forming a single bond within a pre-assembled acyclic precursor. researchgate.net Baldwin's rules provide a set of guidelines for predicting the feasibility of different types of ring closures based on the geometry of the transition state. libretexts.org

Examples of such cyclizations include:

Radical Cyclizations: These reactions can form the piperidine ring through the intramolecular addition of a radical to a double bond. researchgate.net

Hetero-Diels-Alder Reactions: A formal [4+2] cycloaddition between a 2-azabutadiene and an alkene can produce the piperidine skeleton. dtic.mil

Olefin-Iminium Ion Cyclization: This method involves the cyclization of an iminium ion onto a tethered olefin, providing a pathway to substituted piperidines. dtic.mil

Nucleophilic Substitution: An appropriately functionalized acyclic amine can undergo intramolecular nucleophilic displacement of a leaving group to forge the final C-N bond of the ring. dtic.milresearchgate.net

These diverse strategies offer multiple pathways to the piperidinone core, each with its own advantages regarding substrate scope and stereochemical control.

Modern Synthetic Techniques and Catalysis

To improve the efficiency, yield, and environmental footprint of piperidinone synthesis, modern techniques such as microwave-assisted synthesis have been widely adopted.

Microwave-assisted organic synthesis has emerged as a powerful technology that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. tsijournals.commdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. mdpi.comnih.govnih.gov

The primary advantages of this technique include a significant reduction in reaction time, sometimes from hours to mere minutes, and improved energy efficiency. tsijournals.commdpi.com For example, in the synthesis of certain acetamide (B32628) derivatives, microwave irradiation reduced the reaction time from 2-3 hours to a few minutes while providing moderate to good yields. mdpi.com Similarly, the synthesis of coumarin-based piperidines saw a 90-95% reduction in reaction time with an associated increase in yield when using microwave heating over conventional methods. nih.gov These enhancements make microwave-assisted synthesis a highly attractive and efficient method for the rapid generation of libraries of piperidinone analogues. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Synthesis of N-aryl acetamide derivatives, demonstrating the efficiency of microwave irradiation.

| Compound | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |

| Acetamide Derivative 1 | 3.0 | 70 | 5 | 85 |

| Acetamide Derivative 2 | 2.5 | 65 | 4 | 80 |

| Acetamide Derivative 3 | 3.0 | 75 | 5 | 90 |

| Acetamide Derivative 4 | 2.0 | 60 | 3 | 78 |

Data adapted from studies on the synthesis of new aminopyridine, pyrrolidine, and piperidine acetamides. mdpi.com

Palladium-Catalyzed Hydrogenation for Piperidinone Derivatives

The catalytic reduction of pyridine (B92270) rings represents one of the most direct and economically viable routes to the piperidine core. researchgate.net Palladium-based catalysts are particularly prominent in this transformation due to their high activity and selectivity. researchgate.net The process typically involves the hydrogenation of a substituted pyridine precursor to yield the corresponding saturated piperidine derivative.

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are widely used due to their ease of separation from the reaction mixture and recyclability. mdpi.com The efficiency and selectivity of the hydrogenation can be influenced by several factors, including the choice of solvent, temperature, pressure, and modifications to the catalyst itself. researchgate.net For instance, supported palladium nanocatalysts, immobilized on materials like mesoporous silicas or chitosan, have demonstrated enhanced activity and stability, allowing for high yields under milder conditions. mdpi.commdpi.com

The choice of catalyst and conditions is critical, especially when the pyridine precursor contains other reducible functional groups. Strategic modification of the palladium catalyst or the reaction medium can prevent undesired side reactions. For example, while chloro-substituents on an aromatic ring might be removed during hydrogenation with a standard palladium catalyst, switching to a different metal catalyst like rhodium or modifying the solvent system can preserve the functional group. researchgate.net

Table 1: Selected Palladium-Catalyzed Hydrogenation Systems for Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd/C | Substituted Pyridines | Widely used, cost-effective, foundational method for piperidine synthesis. | researchgate.net |

| Pd on Mesoporous Silica | p-Chloronitrobenzene | High conversion and selectivity; demonstrates the benefit of porous supports. | mdpi.com |

| Pd on Chitosan | Alkynes, Alkenes | "Green" catalyst, high yields, avoids harsh reagents, recyclable. | mdpi.com |

Horner-Wadsworth-Emmons Reactions in Piperidinone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and reliable olefination method used to create carbon-carbon double bonds with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgrsc.org In the context of piperidinone synthesis, the HWE reaction serves as a crucial tool for introducing exocyclic double bonds or for constructing unsaturated precursors that can be further modified. researchgate.netresearchgate.net

A key application involves the reaction of a phosphonate-stabilized carbanion with a ketone, such as a protected 4-piperidinone, to yield an alkene. wikipedia.org One documented strategy converts dihydropyridone precursors into their C-5 alkylidene derivatives. researchgate.net These intermediates, featuring an exocyclic double bond at the 5-position, can then be subjected to further reactions, such as conjugate addition or reduction, to furnish the final substituted piperidone structure.

The HWE reaction's value lies in its mild conditions and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification compared to the traditional Wittig reaction. researchgate.net Its stereoselectivity and functional group tolerance make it an indispensable method for the synthesis of complex, biologically relevant molecules derived from the piperidinone scaffold. rsc.orgresearcher.life

Table 2: Application of the Horner-Wadsworth-Emmons Reaction in Piperidinone Synthesis

| HWE Reagent Type | Carbonyl Substrate | Product Type | Significance | Reference |

|---|---|---|---|---|

| Ethyl (diarylphosphono)acetates | Dihydropyridone | C-5 Alkylidene Derivative | Creates a key unsaturated intermediate for further functionalization. | researchgate.net |

Applications of Friedel-Crafts Reactions in Precursor Development

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. In the development of precursors for complex piperidinones, particularly those bearing aryl moieties, this reaction is invaluable. Friedel-Crafts alkylation or acylation can be used to synthesize substituted aromatic ketones or other key intermediates that are later incorporated into the piperidinone ring system.

For example, a Friedel-Crafts alkylation using an excess of a Lewis acid catalyst like aluminum chloride can be employed to prepare specific aromatic precursors. youtube.com These precursors can then be used in cyclization reactions to form the piperidinone ring.

A classic multicomponent reaction that benefits from precursors is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This reaction condenses an aldehyde (like benzaldehyde), a β-ketoester (like ethyl acetoacetate), and an amine (like ammonia (B1221849) or a primary amine) to directly form a 4-piperidone ring. wikipedia.org The aromatic aldehydes and ketones used in such syntheses are often readily prepared via Friedel-Crafts reactions, making it a fundamental enabling technology for accessing a wide variety of substituted piperidinone analogues.

Table 3: Precursor Development Strategies

| Reaction | Reactants | Product | Role in Piperidinone Synthesis | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Alkyl Halide, AlCl₃ | Substituted Benzene | Creates aromatic building blocks for incorporation into the final structure. | youtube.com |

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereochemical control is a critical challenge in modern medicinal chemistry, as the specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity. The synthesis of chiral this compound derivatives requires sophisticated diastereoselective or enantioselective strategies to produce a single desired stereoisomer.

Enantioselective methods aim to create a specific enantiomer from an achiral or racemic starting material. A powerful approach is asymmetric catalytic hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation has been developed for related heterocyclic structures, utilizing chiral ligands to induce high enantioselectivity. rsc.org Such systems can operate under base-free conditions and provide access to chiral building blocks with high optical purity. rsc.org

Diastereoselective methods are employed when a molecule contains multiple stereocenters, and the goal is to control the relative configuration between them. This can be achieved by:

Substrate Control: Using a starting material that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents or catalysts that selectively form one diastereomer over others.

Key steps in a synthetic sequence where stereochemistry can be introduced include reductions, alkylations, and ring-forming reactions. For example, the reduction of a ketone to a hydroxyl group can be performed with high diastereoselectivity using specific reducing agents. Similarly, stereoselective cyclization reactions can establish the relative stereochemistry of substituents on the piperidinone ring. rsc.org These advanced strategies are essential for synthesizing structurally defined analogues of this compound for rigorous biological evaluation.

Table 4: Strategies for Stereoselective Synthesis of Piperidinone Derivatives

| Strategy | Method | Example | Outcome | Reference |

|---|---|---|---|---|

| Enantioselective | Asymmetric Catalysis | Palladium-catalyzed hydrogenation with a chiral ligand. | High enantiomeric excess (ee) of the desired piperidine. | rsc.org |

| Diastereoselective | Substrate-Directed Reaction | Cyclization of a precursor containing a pre-existing stereocenter. | Control over the relative stereochemistry of ring substituents. | rsc.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Fundamental Reaction Profiles of the Piperidinone Moiety

The piperidinone core of 1-(dimethylamino)-4-piperidinone is susceptible to a variety of reactions, including those that expand the ring system, modify the ketone, and introduce substituents at various positions.

Cyclization and Annulation Reactions of this compound

Cyclization and annulation reactions are powerful tools for building complex polycyclic systems from simpler precursors. In the context of this compound, these reactions often involve the ketone functionality and adjacent carbon atoms.

Robinson Annulation: While specific examples involving this compound are not prevalent in the reviewed literature, the general Robinson annulation, a classic method for forming six-membered rings, could theoretically be applied. This would involve the initial Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. The reactivity of the piperidinone enolate would be a key factor in the success of such a reaction.

[3+2] Annulation: 4-(Dimethylamino)pyridine (DMAP), a structurally related compound, has been shown to catalyze (3+2) annulation reactions. For instance, DMAP catalyzes the reaction between pyrazoledione-derived Morita–Baylis–Hillman carbonates and 2-arylideneindane-1,3-diones to produce multifunctional spiropyrazole derivatives. researchgate.net This suggests that the dimethylamino group in this compound could potentially direct or participate in similar annulation strategies.

[4+1] and [4+3] Annulation Reactions: Copper-catalyzed [4+1] and [4+3] annulation reactions have been developed for the synthesis of N-aryl/alkyl substituted 2,5-diamidopyrroles and diazepines, respectively. rsc.org These methods, while not directly employing this compound as a starting material, highlight the potential for annulation strategies in building nitrogen-containing heterocyclic systems.

Intramolecular Cyclization: The piperidone framework itself is often assembled through intramolecular cyclization reactions. For example, 4-piperidones can be synthesized from primary amines and acrylates via an intramolecular Claisen condensation followed by decarboxylation. youtube.com Another approach involves the Prince-type cyclization of a homoallylamine when heated with DMSO and HCl to yield a 4-chloropiperidine. youtube.com

Oxidation and Reduction Chemistry of the Ketone Functionality

The ketone group at the 4-position is a primary site for oxidation and reduction reactions, leading to the formation of alcohols or other functional groups.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 4-hydroxy-1-(dimethylamino)piperidine. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically effective for this transformation. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

Oxidative Cleavage: Under harsh oxidative conditions, the piperidinone ring can undergo cleavage. However, more controlled oxidation can lead to the formation of dicarboxylic acids or other oxidized products. The specific outcome depends on the oxidizing agent and the reaction parameters.

Reductive Amination: The ketone can undergo reductive amination, where it reacts with an amine in the presence of a reducing agent to form a new C-N bond. This provides a route to a variety of 4-amino-substituted piperidines.

A patent describes a process for preparing piperidin-4-ones by reducing tetrahydropyridin-4-ylidene ammonium (B1175870) salts, which can be formed from α,β-unsaturated ketones. googleapis.com This highlights an alternative approach to accessing the piperidinone core, which can then be subjected to further reduction or other transformations.

Acylation and Substitution Reactions at Nitrogen and Carbon Centers

The nitrogen atom of the dimethylamino group and the carbon atoms of the piperidinone ring are susceptible to acylation and substitution reactions.

N-Acylation: The tertiary amine at the 1-position is generally unreactive towards acylation under standard conditions. However, the structurally similar 4-(dimethylamino)pyridine (DMAP) is a well-known hypernucleophilic acylation catalyst. sigmaaldrich.comresearchgate.net It functions by reacting with an acylating agent to form a highly reactive N-acylpyridinium species, which then readily acylates alcohols and other nucleophiles. nih.gov This suggests that while direct acylation of the dimethylamino group is unlikely, the molecule could potentially act as a catalyst in acylation reactions.

α-Substitution: The carbon atoms alpha to the ketone (positions 3 and 5) can be functionalized through enolate chemistry. Deprotonation with a suitable base generates an enolate, which can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at these positions.

Substitution at the 4-Position: The ketone functionality can be converted to other groups. For example, olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, can be used to convert the carbonyl group into a carbon-carbon double bond. youtube.com Addition of organometallic reagents, like Grignard reagents, can also occur at the carbonyl carbon. youtube.com

Detailed Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

Studies on Catalytic Enantioselective Transformations

The development of catalytic enantioselective reactions is a major focus in modern organic synthesis. For piperidinone derivatives, this often involves the stereoselective functionalization of the ring.

While specific studies on catalytic enantioselective transformations of this compound are limited in the provided search results, related systems offer insights. For example, chiral platinum-based catalysts have been used for the enantioselective 1,4-diboration of dihydropyridines, leading to chiral diboryl piperidines. nih.gov These intermediates can then undergo stereospecific cross-coupling reactions. nih.gov Furthermore, catalytic enantioselective syn-diamination of alkenes has been achieved using a chiral organoselenium catalyst, providing a method for preparing enantioenriched diamines. nih.gov These examples suggest the potential for developing enantioselective methods for the functionalization of the this compound scaffold.

Exploration of Radical Cyclization Pathways

Radical cyclization reactions offer a powerful alternative to ionic processes for ring formation. These reactions often proceed under mild conditions and can be used to construct complex ring systems.

The search results provide several examples of radical cyclization reactions used in the synthesis of related heterocyclic systems. For instance, biocatalytic radical cyclization reactions have been utilized in the synthesis of natural products. nih.gov In one example, a P450-catalyzed radical cyclization is a key step in the biosynthesis of mycocyclosin. nih.gov Another study details radical cyclization-initiated difunctionalization reactions of alkenes and alkynes. nih.gov These reactions often involve the formation of a radical which then undergoes an intramolecular cyclization. While not directly involving this compound, these studies demonstrate the feasibility and utility of radical cyclization pathways for the synthesis of nitrogen-containing heterocycles. The presence of the tertiary amine and the ketone functionality in this compound could potentially influence or be exploited in radical-based transformations.

Comprehensive Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) Crystallography

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. Such an analysis for 1-(Dimethylamino)-4-piperidinone would provide invaluable insights into its molecular architecture and non-covalent interactions.

Conformational Analysis and Intermolecular Interactions in Crystalline State

The crystallographic data would be essential for a detailed conformational analysis of the piperidinone ring and the substituent groups. For substituted piperidines, the ring typically adopts a chair conformation to minimize steric strain. ias.ac.inasianpubs.org Studies on related 4-substituted piperidines have shown that the conformational preferences can be influenced by the nature of the substituent and by protonation. nih.gov In the case of this compound, a key point of interest would be the orientation of the dimethylamino group at the N1 position and the geometry around the nitrogen atom.

Furthermore, the crystal structure would reveal the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, govern the packing of molecules. In related structures, C-H···O and C-H···N interactions are often observed. nih.gov An analysis of these interactions in the crystal of this compound would provide insight into its supramolecular chemistry. Without experimental data, a detailed discussion of these specific interactions remains speculative.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within the 1-(Dimethylamino)-4-piperidinone molecule. These calculations are foundational to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing the geometry of a molecule to its lowest energy state and for calculating its electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06) are widely used. B3LYP is known for its efficiency and good performance for a wide range of organic molecules. The M06 suite of functionals is recognized for its accuracy in predicting non-covalent interactions, which could be relevant for understanding the intermolecular behavior of this compound. For instance, studies on similar heterocyclic systems have successfully employed the B3LYP functional to achieve reliable geometric and electronic data. nih.govorientjchem.org

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311G(d,p) and 6-311G++(d,p), are commonly used in conjunction with DFT functionals. The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which allows for more flexibility in describing the electron distribution, particularly in regions of chemical bonds. The "++" in 6-311G++(d,p) signifies the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. For a molecule like this compound, a basis set such as 6-311+G(d,p) would be appropriate to accurately model its electronic structure and potential intramolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized on the nitrogen atoms, particularly the dimethylamino group, due to the presence of lone pair electrons. The LUMO is likely to be centered around the carbonyl group (C=O) of the piperidinone ring. The energy gap would provide insights into its reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: This is an illustrative table based on typical values for similar organic molecules. Specific values for this compound would require dedicated calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. rsc.org It is particularly useful for quantifying intramolecular charge transfer (ICT) and understanding the hybridization of atomic orbitals. In this compound, NBO analysis can reveal hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds. These interactions contribute to the stability of the molecule. The analysis can also quantify the charge distribution on each atom, providing further insight into the molecule's reactivity. For example, the interaction between the lone pair of the dimethylamino nitrogen and the piperidinone ring can be quantified, revealing the extent of electron delocalization. wisc.edu

Table 2: Illustrative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix (Note: This is an illustrative table based on typical interactions in amino-ketone compounds. Specific values for this compound would require dedicated calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(dimethylamino) | σ(C-C) | 5.2 |

| LP(1) N(piperidinone) | σ(C-C) | 3.8 |

| LP(1) O(carbonyl) | σ*(C-C) | 1.5 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in characterizing the chemical reactivity and stability of a molecule. acs.org These descriptors, including electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), are routinely calculated using Density Functional Theory (DFT) methods. acs.orgscielo.org.mx

For piperidinone derivatives, DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) basis set, are employed to determine these parameters. acs.org The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com

Based on studies of analogous compounds, the global reactivity descriptors for this compound can be conceptualized as follows:

Electronegativity (χ): Represents the molecule's tendency to attract electrons. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in its electron distribution. A higher hardness value suggests greater stability. dergipark.org.tr

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. acs.org

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires an additional electronic charge from the environment. dergipark.org.tr

These values are crucial for predicting how this compound would interact with other chemical species, including biological targets or reagents in a chemical synthesis.

Table 1: Representative Global Reactivity Descriptors for a Piperidinone Analog Note: This table presents hypothetical yet representative data for a piperidinone derivative, calculated using DFT, to illustrate the expected values.

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.6 to -6.5 |

| LUMO Energy | ELUMO | -0.5 to 1.0 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 to 6.0 |

| Ionization Potential (I) | I ≈ -EHOMO | 5.6 to 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 to -1.0 |

| Electronegativity (χ) | χ = (I + A) / 2 | 2.5 to 3.2 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.2 to 3.5 |

| Softness (S) | S = 1 / η | 0.28 to 0.45 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 0.9 to 1.8 |

Molecular Modeling and Simulation

Conformational Landscape Analysis and Potential Energy Surfaces

The piperidinone ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Conformational analysis is vital as the three-dimensional structure of the molecule dictates its interaction with biological receptors and its physical properties.

For N-substituted piperidines, the chair conformation is generally the most stable. nih.gov However, the nature and orientation of substituents can influence the conformational equilibrium. In this compound, the key conformational questions would revolve around the orientation of the dimethylamino group at the N1 position and the potential for different ring puckering modes. Molecular mechanics calculations and more advanced quantum mechanical methods can be used to map the potential energy surface, identifying the global minimum energy conformation and the energy barriers between different conformers. nih.govnih.gov Studies on related systems show that even subtle steric and electronic interactions can shift the conformational preference, which can be critical for biological activity. nih.gov For instance, in some N-acylpiperidines, the less favorable twist-boat conformation can be stabilized through interactions within a protein binding site. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. acs.org The 4-piperidone (B1582916) scaffold, when appropriately substituted to create a donor-π-acceptor system, can be engineered for NLO applications. acs.orgnih.gov

Computational methods, particularly DFT, are used to predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.org For a molecule like this compound, the dimethylamino group acts as an electron donor and the carbonyl group (C=O) as an electron acceptor. This intramolecular charge transfer is a key requirement for NLO activity. Theoretical studies on similar piperidone derivatives have shown that the calculated hyperpolarizability values can be comparable to or even exceed those of standard NLO materials. acs.orgdergipark.org.tr The prediction of these properties guides the synthesis of new materials with enhanced NLO responses. nih.govrsc.org

Table 2: Predicted NLO Properties for a Donor-Acceptor Piperidinone Analog Note: This table shows example data for a hypothetical piperidinone derivative, illustrating the type of information generated from computational NLO studies.

| Parameter | Symbol | Method | Predicted Value (a.u.) |

| Dipole Moment | µ | DFT/B3LYP | 4.0 - 6.5 D |

| Average Polarizability | ⟨α⟩ | DFT/B3LYP | 100 - 150 x 10-24 esu |

| First Hyperpolarizability | βtot | DFT/B3LYP | 500 - 2000 x 10-30 esu |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov For piperidinone derivatives, which are known to possess a wide range of biological activities including cytotoxic and antimicrobial effects, QSAR is an invaluable tool for drug discovery. nih.govrsc.orgmdpi.com

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds like piperidinone derivatives, a dataset of molecules with known biological activities (e.g., IC50 values) is required. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each molecule. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are then used to build a mathematical model that links the descriptors to the biological activity. nih.govresearchgate.net For example, a QSAR study on cytotoxic 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density and certain topological and geometrical indices were crucial for determining their activity. nih.govnih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rsc.org

Internal and External Validation of QSAR Models

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous validation is a critical step. nih.gov

Internal Validation: This process assesses the robustness of the model using the initial dataset. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built leaving one compound out at a time and then predicting the activity of that compound. nih.gov The cross-validated correlation coefficient (Q²) is a key metric; a high Q² value (typically > 0.5) indicates good internal predictivity. openpharmaceuticalsciencesjournal.com

External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's creation. researchgate.netnih.gov The predictive ability is often measured by the predicted correlation coefficient (R²pred). A high R²pred value demonstrates that the model can accurately predict the activity of new chemical entities. nih.govnih.gov

Successful QSAR models for piperazine (B1678402) and piperidinone derivatives have been reported with high statistical significance, demonstrating the utility of this approach in guiding the design of more potent therapeutic agents. nih.govopenpharmaceuticalsciencesjournal.com

Table 3: Typical Validation Statistics for a Piperidinone QSAR Model Note: This table provides an example of the statistical parameters used to validate a QSAR model, based on published studies of analogous compound series.

| Statistical Parameter | Symbol | Typical Value | Description |

| Correlation Coefficient | R² | 0.85 - 0.95 | Measures the goodness of fit of the model to the training data. |

| Cross-Validated Correlation Coefficient | Q² or R²cv | 0.80 - 0.90 | Assesses the internal predictive ability of the model. |

| Predicted Correlation Coefficient | R²pred | 0.80 - 0.94 | Measures the model's ability to predict the activity of an external test set. nih.govnih.gov |

| Standard Error of Estimate | SEE | Low | Indicates the average deviation of the predicted values from the observed values. |

Medicinal Chemistry and Biological Activity of 1 Dimethylamino 4 Piperidinone Analogues

Antineoplastic and Cytotoxic Potential

The antineoplastic potential of novel piperidone analogues has been demonstrated through their cytotoxic effects on a range of human cancer cell lines. Two such compounds, 1-(dichloroacetyl)-3,5-bis(4-fluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), have shown significant cytotoxicity. nih.gov These compounds were found to be effective against breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations causing 50% cell death (CC50) in the low micromolar to nanomolar range. nih.gov

Notably, the acute lymphoblastic leukemia cell line (CEM) and the colon cancer cell line (COLO 205) were among the most sensitive to these piperidones. nih.gov The broad-spectrum cytotoxic activity of these analogues underscores their potential as lead compounds for further development.

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 1-(dichloroacetyl)-3,5-bis(4-fluorobenzylidene)-4-piperidone (2608) | CEM (Leukemia) | Low µM range |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | CEM (Leukemia) | Low µM range |

| 1-(dichloroacetyl)-3,5-bis(4-fluorobenzylidene)-4-piperidone (2608) | COLO 205 (Colon) | Low µM range |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | COLO 205 (Colon) | Low µM range |

Research into the mechanisms of cell death induced by piperidone analogues points towards the activation of the intrinsic apoptotic pathway. nih.gov A key early event in apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the cell surface. nih.gov Studies using Annexin V/PI assays demonstrated that treatment with piperidone analogues 2608 and 2610 led to an increase in PS externalization in CEM and COLO 205 cells. nih.gov

Furthermore, the induction of apoptosis by these compounds is associated with the activation of caspases, which are crucial executioners of the apoptotic process. nih.gov Specifically, the activity of caspase-3/7 was found to be elevated in cells treated with these novel piperidones. nih.gov Some piperidine-containing compounds have also been shown to induce necrosis, suggesting that multiple cell death pathways may be engaged depending on the specific chemical structure and cellular context. nih.gov

The mitochondrion plays a central role in the intrinsic apoptotic pathway. Piperidone analogues have been shown to induce mitochondrial dysfunction, a key step in initiating apoptosis. nih.gov Treatment of cancer cells with compounds 2608 and 2610 resulted in mitochondrial depolarization, indicating a loss of the mitochondrial membrane potential. nih.gov This depolarization is a critical event that can lead to the release of pro-apoptotic factors from the mitochondria.

In addition to depolarization, these piperidones were also found to induce the accumulation of reactive oxygen species (ROS), including superoxide, within the mitochondria. nih.gov This increase in oxidative stress within the mitochondria can further contribute to mitochondrial damage and the progression of apoptosis.

The cytotoxic activity of piperidone analogues is closely linked to their ability to modulate the intracellular redox environment. A significant increase in reactive oxygen species (ROS) is a common finding in cells treated with these compounds. nih.gov The generation of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death. nih.gov

In addition to inducing apoptosis, piperidone analogues can also interfere with the normal progression of the cell cycle in cancer cells. Treatment with compounds 2608 and 2610 has been shown to cause alterations in the cell cycle of lymphoma and colon cell lines. nih.gov This perturbation often manifests as an arrest at a specific phase of the cell cycle, preventing the cells from dividing.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of lead compounds. For piperidone and related structures, several key structural features have been identified as important for their cytotoxic activity. In a series of non-symmetrical choline (B1196258) kinase inhibitors featuring a 4-(dimethylamino)pyridinium (B8497252) head group, the nature of the linker and the substituents on the aromatic rings were found to significantly influence both enzyme inhibition and antiproliferative activity. nih.govmdpi.com

For example, in one study, compounds where the linker was connected to a 3-aminophenol (B1664112) moiety through an oxygen atom generally exhibited better antiproliferative effects than those connected through a nitrogen atom. nih.gov The length of the linker also played a role, with shorter linkers often leading to better inhibitory effects on the target enzyme. nih.gov In the case of 1,3,5-triaryl-4-piperidones, the nature and position of substituents on the aryl rings at the 3- and 5-positions are critical for their cytotoxic potency. The presence of electron-withdrawing groups, such as halogens, on these rings has been shown to enhance cytotoxic activity. nih.gov These SAR insights are invaluable for the rational design of more potent and selective 1-(dimethylamino)-4-piperidinone analogues as potential anticancer agents. tubitak.gov.tr

Analgesic Activity and Opioid Receptor Interactions of this compound Analogues

The piperidine (B6355638) scaffold is a well-established pharmacophore in the development of centrally acting agents, particularly those targeting opioid receptors for pain management. Analogues of this compound have been investigated for their potential analgesic properties through interactions with various opioid receptor subtypes.

Investigation of Kappa-Opioid Receptor (KOR) Agonism

The kappa-opioid receptor (KOR) has been a target for the development of analgesics with a potentially lower risk of abuse and other side effects associated with mu-opioid receptor (MOR) agonists. nih.gov Research into KOR agonists has explored various chemical scaffolds, including those derived from piperidine.

A notable example stems from the investigation of matrine-type alkaloids, which led to the identification of 4-dimethylamino-1-pentanoylpiperidine as a lead compound with antinociceptive effects mediated through the KOR. jst.go.jpjst.go.jp This discovery prompted the synthesis and evaluation of a series of derivatives to understand the structure-activity relationships (SAR). By modifying the amide and tertiary amine groups of the lead compound, researchers determined that the spatial distance between these two functional groups was critical for the antinociceptive effect. jst.go.jp

Further derivatization, including the introduction of a phenyl group at the 3-position of the piperidine ring, led to compounds with enhanced potency. The stereochemistry of the substituents at the 3 and 4 positions of the piperidine ring was found to significantly influence the activity mediated by the KOR. jst.go.jp A series of these phenyl-substituted derivatives were synthesized and evaluated, with several compounds demonstrating high activity and selectivity for the KOR. jst.go.jp In contrast to KOR agonists, other research has focused on developing KOR antagonists from piperidine and piperazine (B1678402) scaffolds, such as the potent and selective antagonist JDTic, for potential applications in treating mood and addictive disorders. nih.govmdpi.comdocumentsdelivered.com

Table 1: Antinociceptive Effects of Selected 4-Dimethylamino-1-pentanoylpiperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Phenyl Substitution | Relative Configuration | Antinociceptive Effect | KOR Selectivity |

|---|---|---|---|---|

| 3a | None | - | Baseline | Moderate |

| 4a | Unsubstituted | cis/trans mixture | More potent than 3a | High |

| cis-4c | Substituted | cis | High | High |

| cis-4d | Substituted | cis | High | High |

| trans-4g | Substituted | trans | High | High |

Data synthesized from studies on matrine-type alkaloid derivatives. jst.go.jpjst.go.jp

Design and Evaluation of Mu-Opioid Receptor (MOR) Ligands and Selectivity Profiles

The µ-opioid receptor (MOR) is the primary target for the most potent opioid analgesics, such as morphine. nih.gov The design of novel MOR ligands often involves the use of privileged scaffolds like piperidine to achieve high affinity and selectivity.

The 4-anilinopiperidine structure is a cornerstone of potent synthetic opioids, with fentanyl being a prominent example. nih.gov Building on this, researchers have designed and synthesized N-phenyl-N-(piperidin-2-yl)propionamide derivatives as MOR ligands. Structure-activity relationship studies revealed that substitutions on a tetrahydronaphthalen-2-yl)methyl moiety attached to the piperidine nitrogen could significantly influence binding affinity and selectivity. Specifically, a hydroxyl substitution at the 5th position of the tetrahydronaphthalene ring resulted in ligands with excellent binding affinities in the low nanomolar range and over 1000-fold selectivity for the MOR over the delta-opioid receptor (DOR). nih.gov

The binding of ligands to the MOR is a complex interplay of various interactions. For instance, the binding of the opioid analgesic ketobemidone and its metabolite, norketobemidone, to MOR subtypes has been studied to understand their pharmacological profiles. nih.gov Furthermore, computational and experimental studies have shown that different opioid agonists can have distinct interaction patterns with the MOR, which can correlate with ligand-specific properties like voltage sensitivity. elifesciences.org Peptidomimetic approaches have also been employed, where the piperidine ring can be part of a larger structure designed to mimic endogenous opioid peptides, leading to potent and selective MOR agonists. nih.gov

Table 2: Binding Affinities of Selected N-phenyl-N-(piperidin-2-yl)propionamide Derivatives for the Mu-Opioid Receptor This table is interactive. You can sort and filter the data.

| Ligand | Substitution on (tetrahydronaphthalen-2-yl)methyl | Binding Affinity (Ki, nM) | MOR/DOR Selectivity |

|---|---|---|---|

| 19 | 5-Hydroxy | 4 | >1000 |

| 20 | 5-Hydroxy | 5 | >1000 |

| Amine Analogues | 5-Amino | Moderate | Moderate |

| Amide Analogues | 5-Amido | Moderate | Moderate |

Data from a study on N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. nih.gov

In Vivo Antinociceptive Effect Assessment

The in vivo assessment of analgesic activity is a critical step in the development of new pain therapeutics. Various animal models are employed to evaluate the antinociceptive effects of novel compounds.

A derivative of this compound, specifically [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethyl-butyl)-phenyl]-(3-methyl-but-2-enyl)amine, has been identified as an orally active analgesic agent. This compound demonstrated high efficacy in the anti-writhing analgesia test in mice, with an ED50 of 12 mg/kg when administered orally. nih.gov Its mechanism of action was determined to be through the blockade of N-type calcium channels. nih.gov

Studies on other 1,4-substituted piperidine derivatives have also shown significant antinociceptive effects in the tail-flick test in mice. For instance, a derivative with a bromine atom at the 4-position of a phenyl ring attached to the piperidine nitrogen was found to be the most active in its series, with an activity comparable to morphine at the tested dose. The antinociceptive effect of some of these piperidine derivatives was reversed by the opioid antagonist naloxone, suggesting that their analgesic activity is mediated through opioid receptors. Further investigations into other piperidine derivatives have also confirmed their analgesic potential in various ex vivo and in vivo models of pain. nih.gov

Diverse Biological Activities

Beyond their interactions with the central nervous system, analogues of this compound and related piperidine structures have been explored for a range of other therapeutic applications, including their potential as antimicrobial and antiparasitic agents.

Antibacterial and Antifungal Efficacy Studies

The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. The piperidin-4-one scaffold has been identified as a promising template for the development of new antimicrobial agents.

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for their in vitro antibacterial and antifungal activities. Several of these compounds exhibited significant antimicrobial activity when compared to the standard drug ampicillin. The introduction of the thiosemicarbazone moiety to the piperidin-4-one core was found to enhance the antifungal activity.

In another study, a homologous series of 1-alkyl-(N,N-dimethylamino)pyridinium bromides were synthesized and evaluated for their antimicrobial properties. A derivative with a ten-carbon alkyl chain demonstrated the highest inhibitory activity against a range of bacterial strains, including Mycobacterium smegmatis, Escherichia coli, and Staphylococcus aureus. jst.go.jp These compounds also displayed significant inhibitory action against opportunistic yeast pathogens such as Cryptococcus neoformans and various Candida species. jst.go.jp

Antiviral and Antimalarial Properties

The piperidine ring is a common structural motif in a variety of biologically active compounds, including those with antiviral and antimalarial properties.

A study investigating new derivatives of N-substituted piperidines for antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus found that several of the synthesized compounds were effective in vitro. nih.gov Specifically, certain heterorganic derivatives demonstrated antiviral efficacy comparable to or better than the commercial drugs oseltamivir (B103847) and rimantadine (B1662185) at similar or lower concentrations. nih.gov

In the realm of antimalarial drug discovery, piperidine-containing compounds have shown good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The 4-aminoquinoline (B48711) scaffold, a key component of the widely used antimalarial drug chloroquine, has been a focus of derivatization efforts. nih.govmdpi.com Novel 1,4-disubstituted piperidine derivatives have been synthesized and assessed for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Modifications on the nitrogen atom of the piperidine ring were shown to be crucial for activity, with some derivatives exhibiting potent activity in the nanomolar range. nih.gov Spiropiperidine hydantoins have also been identified as a new class of potent antimalarials. mdpi.com

**Table 3: Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives against P. falciparum*** *This table is interactive. You can sort and filter the data.

| Compound | Strain | IC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 12a | W2 (resistant) | 11.06 | >100,000 | >9041 |

| 13b | 3D7 (sensitive) | 4.19 | 112 | 26.7 |

| 13b | W2 (resistant) | 13.30 | 112 | 8.4 |

| 12d | 3D7 (sensitive) | 13.64 | >100,000 | >7331 |

| 14d | 3D7 (sensitive) | 14.85 | >100,000 | >6734 |

| Chloroquine | 3D7 (sensitive) | 22.38 | 37,560 | 1.7 |

| Chloroquine | W2 (resistant) | 134.12 | 37,560 | 0.3 |

Data from a study on the synthesis and antimalarial activity of 1,4-disubstituted piperidine derivatives. nih.gov

Anti-inflammatory Effects and Mechanisms

Analogues of 4-piperidone (B1582916) have been investigated for their potential as anti-inflammatory agents, demonstrating various mechanisms of action. Studies on substituted 4-piperidones have revealed that certain compounds exhibit significant analgesic and anti-inflammatory activities. For instance, a series of synthesized substituted 4-piperidones were screened for their biological effects, with some compounds showing analgesic activity comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

Further research into curcumin-inspired 3,5-bis(arylmethylene)-4-piperidones has shed light on their anti-inflammatory mechanisms. These compounds have been shown to possess anti-inflammatory properties correlated with the inhibition of nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of pro-inflammatory mediators is a key strategy in the development of anti-inflammatory drugs. For example, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones demonstrated anti-inflammatory effects by inhibiting the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW264.7 cells. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. Certain pyrido[4,3-d]pyrimidines, synthesized from N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, were found to inhibit the nuclear translocation of NF-κB, supporting their anti-inflammatory potential. nih.gov

In a related context, derivatives of other nitrogen-containing heterocyclic compounds have also shown promise. A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a synthetic analogue of isoquinoline (B145761) alkaloids, revealed pronounced anti-inflammatory activity. biomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound exhibited an anti-inflammatory effect that was reported to be 3.3 times greater than that of diclofenac sodium at a specific dose. biomedpharmajournal.org Similarly, a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and decrease inflammatory cell migration in a carrageenan-induced pleurisy model. nih.gov The mechanism for this piperazine compound was linked to the reduction of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Table 1: Anti-inflammatory Activity of Selected Piperidone Analogues and Related Compounds

| Compound Class | Specific Analogue/Derivative | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Substituted 4-Piperidones | Compounds Ib, Ie, IIIb, IIIe | Good analgesic activity comparable to diclofenac sodium. | Not specified. | researchgate.net |

| 3,5-bis(arylmethylene)-4-piperidones | Curcumin-inspired analogues | Showed anti-inflammatory properties. | Correlated with nitric oxide (NO) production inhibition. | nih.gov |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | N/A | Demonstrated anti-inflammatory properties. | Inhibition of IL-6 and TNF-α production. | nih.gov |

| Pyrido[4,3-d]pyrimidines | Synthesized from 4-piperidones | Showed anti-inflammatory properties. | Inhibition of NF-κB nuclear translocation. | nih.gov |

| Tetrahydroisoquinoline | 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Pronounced anti-inflammatory effect, 3.3 times greater than diclofenac sodium in a specific model. | Not specified. | biomedpharmajournal.org |

| Piperazine Derivative | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduced paw edema and inflammatory cell migration. | Reduction of pro-inflammatory cytokines IL-1β and TNF-α. | nih.gov |

Anticonvulsant Activity Screening

The 4-piperidone scaffold and its derivatives have been a subject of interest in the search for new anticonvulsant agents. Aromatic and heterocyclic esters of 1-methyl-4-piperidinol, a close analogue, have been evaluated for antiepileptic activity using standard screening models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays. nih.gov In these studies, the 2-phenylbenzoate of 1-methyl-4-piperidinol displayed anticonvulsant activity comparable to that of diphenylhydantoin in the MES assay. nih.gov Other esters, like the 2-phenethylbenzoate and trimethylbenzoate derivatives of 1-methyl-4-piperidinol, also showed activity, although to a lesser extent. nih.gov

The mechanism of action for some of these piperidinol analogues is thought to involve interaction with sodium channel sites. nih.gov This is supported by the fact that they antagonize the binding of a batrachotoxin (B49) analogue to these sites, a property also shared by the established anticonvulsant diphenylhydantoin. nih.gov

Further research has explored hybrid molecules incorporating the piperidine or related piperazine moiety. A series of compounds featuring a dimethylamine (B145610) group attached to a pyrrolidine-2,5-dione ring, linked to a phenylpiperazine moiety, revealed broad-spectrum anticonvulsant activity. mdpi.com One particularly potent compound, 14 (structure not fully specified in source), demonstrated robust activity in the MES, scPTZ, and 6 Hz seizure models, with ED₅₀ values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively. mdpi.com Notably, this compound was also effective in a model of drug-resistant epilepsy. mdpi.com The introduction of a dimethylamine group appeared to be particularly beneficial for the anticonvulsant activity in this series. mdpi.com

N-Mannich bases derived from pyrrolidine-2,5-dione have also been synthesized and tested. nih.gov Several of these compounds showed significant anticonvulsant effects in the maximal electroshock seizure threshold (MEST) test and in a pilocarpine-induced seizure model. nih.gov The proposed mechanism for some of these active compounds includes an influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 2: Anticonvulsant Activity of Selected Piperidinone Analogues and Related Structures

| Compound Class | Screening Model(s) | Key Findings | ED₅₀ Values (if reported) | Reference |

|---|---|---|---|---|

| Esters of 1-methyl-4-piperidinol | MES, scMet | 2-Phenylbenzoate ester showed activity comparable to diphenylhydantoin. | Not reported. | nih.gov |

| Pyrrolidine-2,5-dione Phenylpiperazine Analogues | MES, scPTZ, 6 Hz | Compound 14 showed broad-spectrum activity and was effective in a drug-resistant model. | MES: 49.6 mg/kg, scPTZ: 67.4 mg/kg, 6 Hz: 31.3 mg/kg | mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ | Compound 4 was active in the MES test. Compounds 3, 4, 6, 14 were active in the 6 Hz test. | MES (Cmpd 4): 62.14 mg/kg; 6 Hz (various): 74.32-153.25 mg/kg | mdpi.com |

| N-Mannich bases of pyrrolidine-2,5-dione | MEST, Pilocarpine-induced seizures | Compounds 12 and 23 were active in both models. | Not reported. | nih.gov |

Modulation of P-glycoprotein (P-gp) Inhibitory Activity

P-glycoprotein (P-gp) is a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs out of cancer cells. nih.govnih.gov The inhibition of P-gp is a key strategy to overcome this resistance. Analogues of piperine (B192125), a natural product containing a piperidine ring, have been investigated for their ability to inhibit P-gp. nih.govnih.gov

In one study, two structurally simple piperine analogues, Pip1 and Pip2, were designed and synthesized. nih.govnih.gov In vitro testing in P-gp overexpressing cancer cell lines (KB and SW480) showed that both analogues could reverse drug resistance when co-administered with P-gp substrate chemotherapeutic drugs like vincristine, colchicine, or paclitaxel. nih.govnih.gov The mechanism of this reversal was confirmed by the observation that the analogues increased the accumulation of rhodamine 123, a known P-gp substrate, within the resistant cells. nih.govnih.gov This indicates that the compounds directly inhibit the efflux function of P-gp. The analogue Pip1, specifically (2E,4E)-5-(benzo[d] nih.govnih.govdioxol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)penta-2,4-dien-1-one, was found to be superior to piperine in its P-gp inhibitory function. nih.govnih.gov

The general strategy for developing P-gp inhibitors has often focused on compounds that either compete with the anticancer drugs for transport or act as direct inhibitors. researchgate.net While many have been tested, clinical success has been limited. researchgate.net Research into other heterocyclic structures has also identified P-gp inhibitory activity. For example, certain stemofoline (B1231652) derivatives were found to reverse P-gp-mediated multidrug resistance in human cervical carcinoma (KB-V1) and leukemic (K562/Adr) cell lines that overexpress P-gp. researchgate.net These derivatives increased the sensitivity of resistant cells to doxorubicin, vinblastine, and paclitaxel. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as Precursors in Complex Chemical Synthesis

1-(Dimethylamino)-4-piperidinone serves as a crucial starting material in the synthesis of fentanyl and its analogues, a class of potent synthetic opioids. nih.govnih.govresearchgate.net The synthesis of fentanyl involves the elaboration of the piperidine (B6355638) ring core. dtic.mil Various synthetic routes have been developed, often utilizing N-substituted 4-piperidone (B1582916) derivatives. nih.govdtic.mil For instance, N-Boc-4-piperidinone can be used to synthesize fentanyl and its salts, such as fentanyl HCl and fentanyl citrate. dtic.mil

The core structure of fentanyl can be modified at several positions to generate a wide array of analogues with varying potencies and pharmacological profiles. nih.govwikipedia.org For example, modifications to the 4-anilido fragment and the piperidine ring have led to the development of numerous derivatives. nih.gov The synthesis of these analogues often involves a ketone-imine-amine-amide sequence starting from a suitably substituted piperidin-4-one. nih.gov

| Precursor | Target Compound | Key Transformation |

| N-Boc-4-piperidinone | Fentanyl | Reductive amination, acylation, alkylation |

| 1-(2-phenylethyl)-piperidine-4-one | 3-methoxy-fentanyl | Oxidation, methylation, conversion to ketone, transformation to fentanyl analogue |

| N-substituted 4-piperidones | Various Fentanyl Analogues | Alkylation of cyclohexylimine derivative |

This table summarizes the use of 4-piperidone derivatives as precursors in the synthesis of fentanyl and its analogues.

The piperidine ring of this compound can be chemically transformed into a piperazine (B1678402) ring, a key structural motif in many therapeutic agents. For example, a set of antiproliferative agents, 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones, were prepared through the acylation of 3,5-bis(ylidene)-4-piperidones followed by a dehydrohalogenation reaction with N-methylpiperazine. nih.gov These compounds have shown potent activity against colon and breast cancer cell lines. nih.gov Furthermore, novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been synthesized and evaluated for their anticancer properties. nih.gov

The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and marketed drugs. kcl.ac.uknih.gov this compound and its derivatives are valuable building blocks for the synthesis of a diverse range of biologically active piperidine compounds. For instance, it has been used in the discovery of an orally active analgesic agent that acts as an N-type calcium channel blocker. nih.gov

Synthetic strategies such as the aza-Michael reaction can be employed to create substituted piperidones, which can then be converted into analogues of drugs like donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. semanticscholar.org The synthesis of 3,5-bis(ylidene)-4-piperidone scaffolds, considered mimics of the natural product curcumin, has led to compounds with diverse biological properties, including antiproliferative and anti-inflammatory activities. nih.gov

Building Block Utility in Heterocyclic Compound Synthesis

Beyond its use in the synthesis of specific therapeutic agents, this compound is a versatile building block for the construction of a variety of heterocyclic compounds. The reactivity of the ketone and the amine functionality allows for the formation of fused ring systems and other complex heterocyclic structures. For example, reaction of 3,5-bis(ylidene)-4-piperidones with thiourea (B124793) can lead to the formation of pyrido[4,3-d]pyrimidines, which can be further elaborated to pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. nih.gov These compounds have shown promising inhibitory properties against acetylcholinesterase and butyrylcholinesterase. nih.gov

Integration into Fluorescent Compound Design and Applications

The piperidine moiety can be incorporated into the structure of fluorescent compounds, which are valuable tools in biomedical research and diagnostics. mdpi.com While not directly fluorescent itself, the piperidine ring can serve as a scaffold to which fluorophores and other functional groups can be attached. For instance, the development of fluorescent probes for biological imaging and sensing often relies on the synthesis of molecules containing heterocyclic rings. mdpi.com The ability to functionalize the piperidine ring of compounds derived from this compound allows for the tuning of the photophysical properties of the resulting fluorescent molecules.

Coordination Chemistry of 1 Dimethylamino 4 Piperidinone Analogues

Design and Synthesis of Ligands for Metal Complexation

The design of ligands derived from 1-(dimethylamino)-4-piperidinone for metal complexation revolves around the strategic incorporation of donor atoms that can effectively coordinate with a metal center. The parent molecule itself presents three potential coordination sites: the carbonyl oxygen of the piperidinone ring, the tertiary nitrogen of the piperidine (B6355638) ring, and the nitrogen of the dimethylamino group. The synthesis of analogues aims to enhance or modify these coordination properties.

A primary synthetic route to N-substituted-4-piperidones involves the reaction of a primary amine with 1,5-dichloro-3-pentanone in a cyclization reaction. google.com For this compound, this would involve N,N-dimethylhydrazine reacting with 1,5-dichloro-3-pentanone. Modifications to this core structure can be achieved by introducing various substituents on the piperidine ring. For instance, the introduction of aryl substituents at the 2 and 6 positions of the piperidine ring has been documented to produce potent antimicrobial agents. wisdomlib.org

Another approach involves the functionalization of the existing this compound scaffold. For example, condensation reactions at the 3 and 5 positions of the piperidinone ring can introduce exocyclic double bonds with attached functional groups, creating multidentate ligands. The synthesis of 3,5-bis(ylidene)-N-substituted-4-piperidinones is a known strategy to create ligands with extended conjugation and additional donor sites. nih.gov

The synthesis of these ligand analogues often employs standard organic chemistry techniques. One-pot synthesis methods are particularly attractive for generating a library of piperidone-based ligands and their subsequent metal complexes efficiently. wisdomlib.org These methods often involve the reaction of an appropriate ketone, an aldehyde, and an amine in a suitable solvent. researchgate.net

Table 1: Proposed Analogues of this compound for Metal Complexation

| Analogue Name | Proposed Synthetic Modification | Potential Coordination Sites |

| 1-(Dimethylamino)-3,5-bis(2-pyridylmethylidene)-4-piperidinone | Condensation of this compound with pyridine-2-carboxaldehyde | Ketone O, Piperidine N, Dimethylamino N, Pyridyl N (x2) |

| 1-(Dimethylamino)-2,6-bis(phenyl)-4-piperidinone | Mannich-type reaction involving benzaldehyde, N,N-dimethylhydrazine, and acetone | Ketone O, Piperidine N, Dimethylamino N |

| 1-(3-(Dimethylamino)propyl)-4-oxo-piperidine-3-carbonitrile | Modification of the N-substituent and cyanoethylation at the α-position | Ketone O, Piperidine N, Dimethylamino N, Nitrile N |

Characterization of Novel Metal Complexes and Coordination Modes

The characterization of novel metal complexes derived from this compound analogues relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: The C=O stretching frequency of the piperidinone ring in the free ligand (typically around 1715 cm⁻¹) is expected to shift to a lower wavenumber upon coordination to a metal center, indicating the involvement of the carbonyl oxygen in bonding. Changes in the C-N stretching vibrations of the piperidine and dimethylamino groups can also provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the ligand and its complexes. Shifts in the chemical shifts of protons and carbons near the coordination sites (e.g., α-protons to the carbonyl group and the N-methyl protons) can indicate the points of metal binding.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and confirm the stoichiometry of the metal complexes. uniroma1.it

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand, which can help in determining the coordination geometry. wisdomlib.org

Structural Analysis:

Coordination Modes:

The analogues of this compound can exhibit various coordination modes depending on the nature of the metal ion and the specific ligand structure.

Monodentate Coordination: The ligand could coordinate to the metal center solely through the carbonyl oxygen atom.